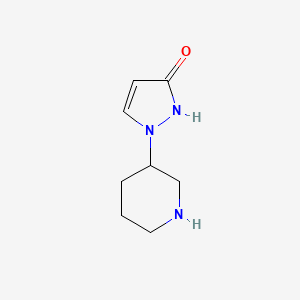

1-(Piperidin-3-yl)-1H-pyrazol-3-ol

Description

1-(Piperidin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both piperidine and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-piperidin-3-yl-1H-pyrazol-5-one |

InChI |

InChI=1S/C8H13N3O/c12-8-3-5-11(10-8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2,(H,10,12) |

InChI Key |

YPKXDVSRBYUIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-piperidone with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl group at the 3-position of the pyrazole ring undergoes alkylation and acylation under standard conditions. For example:

-

Methylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the O-methyl ether derivative.

-

Acetylation : Treatment with acetyl chloride produces the corresponding acetate ester.

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | CH₃I | DMF | 60°C | 78% |

| Acetylation | AcCl | THF | RT | 85% |

Condensation Reactions

The compound participates in condensation reactions to form fused heterocycles or Schiff bases:

-

Mannich Reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) to generate Mannich bases. A study demonstrated the synthesis of 3-methyl-1-phenyl-4-(piperidin-1-yl(pyridin-4-yl)methyl)-1H-pyrazol-5-ol under similar conditions .

-

Knoevenagel Condensation : Forms α,β-unsaturated ketones when reacted with aldehydes in the presence of a base .

Example Protocol :

text1. Combine 1-(Piperidin-3-yl)-1H-pyrazol-3-ol (1.0 mmol), benzaldehyde (1.2 mmol), and piperidine (0.2 mmol) in ethanol. 2. Reflux at 80°C for 6 hours. 3. Isolate product via column chromatography (hexane/ethyl acetate).

Cycloaddition and Ring-Opening Reactions

The pyrazole ring’s electron-deficient nature allows for [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For instance:

Mechanistic Insight :

The piperidine nitrogen acts as a nucleophile, facilitating ring-opening under acidic conditions. This generates intermediates that re-cyclize to form larger heterocycles.

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the hydroxyl group to a carbonyl, yielding pyrazolone derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazolidine, though this is less common due to steric hindrance from the piperidine group .

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) via its pyrazole nitrogen and hydroxyl oxygen. Complexes exhibit distinct spectroscopic properties:

| Metal Ion | λ_max (nm) | Application |

|---|---|---|

| Cu²⁺ | 680 | Catalysis |

| Ni²⁺ | 540 | Sensor design |

Functionalization of the Piperidine Ring

The piperidine moiety undergoes further modifications:

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Deprotonation : Treatment with strong bases (e.g., LDA) generates enolates for nucleophilic attacks .

Stability and Reactivity Trends

Scientific Research Applications

1-(Piperidin-3-yl)-1H-pyrazol-3-ol has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of biochemical probes to study enzyme activities and protein interactions.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

- 1-(Piperidin-4-yl)-1H-pyrazol-3-ol

- 1-(Piperidin-2-yl)-1H-pyrazol-3-ol

- 1-(Piperidin-3-yl)-1H-pyrazol-4-ol

Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development.

Biological Activity

1-(Piperidin-3-yl)-1H-pyrazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-(Piperidin-3-yl)-1H-pyrazol-3-ol features a piperidine ring attached to a pyrazole moiety. Its structural uniqueness contributes to its varied biological activities, making it a valuable scaffold in drug discovery. The compound's ability to interact with various biological targets is crucial for its pharmacological effects.

The mechanism of action for 1-(Piperidin-3-yl)-1H-pyrazol-3-ol primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity by forming stable complexes, which can inhibit or enhance metabolic pathways. For instance, it has been shown to affect kinases and other enzymes involved in inflammatory responses and cancer progression .

Antitumor Activity

Research indicates that pyrazole derivatives, including 1-(Piperidin-3-yl)-1H-pyrazol-3-ol, exhibit notable antitumor properties. In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth .

Table 1: Antitumor Activity Against Various Cell Lines

Anti-inflammatory Activity

1-(Piperidin-3-yl)-1H-pyrazol-3-ol has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | |

| Escherichia coli | 0.025 mg/mL |

Case Studies

Several case studies highlight the therapeutic potential of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol:

- Combination Therapy : A study evaluated the synergistic effect of this compound combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells .

- Antifungal Applications : Research on pyrazole derivatives has also revealed antifungal activities against pathogenic fungi, suggesting that 1-(Piperidin-3-yl)-1H-pyrazol-3-ol could be a candidate for developing antifungal therapies .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol and its derivatives?

The synthesis often involves cyclization and functionalization of pyrazole-piperidine hybrids. For example, a two-step protocol includes:

- Step 1 : Cyclizing hydrazine derivatives with ketones or esters under reflux conditions (e.g., xylene at 138°C with chloranil as an oxidizing agent for 25–30 hours) to form the pyrazole core .

- Step 2 : Introducing the piperidine moiety via nucleophilic substitution or coupling reactions. An alternative method uses chlorination and oxidation sequences to stabilize the heterocyclic system, as described in a patent for structurally related pyridazine derivatives .

Recrystallization from methanol is frequently used for purification .

Q. How can researchers characterize the structural integrity of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol?

Key characterization methods include:

- Single-crystal X-ray diffraction : To confirm molecular geometry and hydrogen-bonding networks (e.g., pyrazole and piperidine ring coplanarity) .

- NMR spectroscopy : H and C NMR to resolve substituent positions and confirm regioselectivity in synthesis .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for exact mass verification, particularly for derivatives with halogens or trifluoromethyl groups .

Advanced Research Questions

Q. What strategies address low yields in the oxidation of 1-(Piperidin-3-yl)-1H-pyrazole intermediates?

Low yields during oxidation (e.g., converting dihydro-pyrazoles to aromatic systems) may arise from side reactions or incomplete conversion. Mitigation strategies include:

- Catalyst optimization : Using transition-metal catalysts (e.g., Pd/C or MnO) to enhance selectivity .

- Solvent effects : Polar aprotic solvents like DMF or DMSO can stabilize reactive intermediates .

- Reaction monitoring : Employing TLC or in-situ IR spectroscopy to track progress and terminate reactions before decomposition .

Contradictory reports on yield optimization suggest substrate-specific tuning is critical .

Q. How do electronic effects of substituents influence the reactivity of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol in cross-coupling reactions?

Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the pyrazole ring increase electrophilicity, enhancing Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency. Conversely, electron-donating groups (e.g., methoxy) may necessitate harsher conditions (e.g., higher temperatures or Pd(OAc)/XPhos catalysts). Computational studies (DFT) are recommended to predict reactivity trends .

Q. What are the challenges in resolving enantiomers of chiral 1-(Piperidin-3-yl)-1H-pyrazol-3-ol derivatives?

Chiral resolution of piperidine-containing derivatives often requires:

- Chiral stationary phases (CSPs) : Polysaccharide-based columns (e.g., Chiralpak® AD-H) for HPLC separation .

- Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for NMR analysis .

Crystallization-induced asymmetric transformation (CIAT) has been reported for related spiro-piperidine compounds .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting data on the biological activity of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol analogs?

Contradictions may arise from:

- Solubility differences : Poor aqueous solubility of hydrophobic analogs can skew in vitro assays. Use of DMSO carriers at <1% v/v is critical .

- Metabolic instability : Piperidine N-methylation or oxidation in vivo may alter activity profiles. Comparative studies with stabilized derivatives (e.g., tert-butyl carbamates) are advised .

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) to minimize inter-lab variability .

Q. What mechanistic insights explain the divergent reactivity of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol in acidic vs. basic conditions?

Under acidic conditions:

- Protonation of the pyrazole nitrogen enhances electrophilicity, facilitating alkylation or acylation .

Under basic conditions: - Deprotonation of the hydroxyl group generates a nucleophilic oxyanion, enabling SN2 reactions or esterification .

Kinetic studies using O isotopic labeling are recommended to track oxygen-centered reactivity .

Methodological Recommendations

Q. What safety protocols are essential for handling 1-(Piperidin-3-yl)-1H-pyrazol-3-ol intermediates?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., chloranil or alkyl methacrylates) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive byproducts (e.g., HCl gas during chlorination) .

- Waste disposal : Neutralize acidic/basic residues before disposal, as per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.